N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Target selectivity HTS fingerprinting Chemogenomics

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 716365-26-3, PubChem CID is a synthetic small molecule with molecular formula C20H17N3O4S2 and molecular weight 427.5 g/mol. The compound belongs to the thiazolylbenzofuran benzamide class, a scaffold originally developed and patented for leukotriene and SRS-A antagonism.

Molecular Formula C20H17N3O4S2
Molecular Weight 427.49
CAS No. 716365-26-3
Cat. No. B2458026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
CAS716365-26-3
Molecular FormulaC20H17N3O4S2
Molecular Weight427.49
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C20H17N3O4S2/c1-23(2)29(25,26)15-9-7-13(8-10-15)19(24)22-20-21-16(12-28-20)18-11-14-5-3-4-6-17(14)27-18/h3-12H,1-2H3,(H,21,22,24)
InChIKeyWPLDGUKQKSYDCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 716365-26-3): Structural Identity and Compound Class Positioning


N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 716365-26-3, PubChem CID 2322167) is a synthetic small molecule with molecular formula C20H17N3O4S2 and molecular weight 427.5 g/mol [1]. The compound belongs to the thiazolylbenzofuran benzamide class, a scaffold originally developed and patented for leukotriene and SRS-A antagonism [2]. Its structure features a benzofuran ring coupled to a thiazole core via a C–C bond at the thiazole 4-position, with a 4-(dimethylsulfamoyl)benzamide substituent at the thiazole 2-amino position. This specific combination of a compact dimethylsulfamoyl group with the benzofuran–thiazole core distinguishes it from bulkier morpholino-sulfonamide analogs within the same chemotype.

Why N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Cannot Be Substituted by Class-Level Analogs


Within the thiazolylbenzofuran benzamide series, the sulfonamide substituent on the benzamide ring is a primary determinant of molecular recognition, physicochemical properties, and biological screening outcomes [1]. The closest analog—N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide (CAS 716365-58-1)—differs only in the replacement of the dimethylsulfamoyl group with a bulkier 2,6-dimethylmorpholino-sulfonyl moiety, yet demonstrates a divergent target engagement profile (GLI1, Wnt-3a, XBP1, DDIT3) [2] versus the target compound's distinct PubChem HTS fingerprint (762 assays, active in yeast chronological lifespan extension and other targets) [3]. Simple benzothiazole analogs lacking the benzofuran group (e.g., CAS 313529-28-1, MW 311.4) lose the extended aromatic character and molecular shape required for specific binding site recognition [1]. These differences are not predictable from structure alone and require empirical validation; generic interchange within the class therefore carries a risk of irreproducible biological results.

Quantitative Differentiation Evidence for N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Versus Closest Analogs


Divergent Molecular Target Engagement Profile vs. Morpholino-Sulfonyl Analog

The morpholino-sulfonyl analog (CAS 716365-58-1, CID 3942275) has validated BindingDB IC50 values against GLI1 (1.26 µM), Wnt-3a (1.28 µM), XBP1 (5.50 µM), and DDIT3 (9.72 µM) [1]. The dimethylsulfamoyl target compound (CAS 716365-26-3, CID 2322167) was profiled across 762 PubChem bioassays and returned predominantly inactive results in primary HTS screens targeting S1P3, PPARγ, Ras-family GTPases, and 14-3-3/Bad interactions [2], but was scored Active in the yeast chronological lifespan extension screen (AID 775) [3]. No quantitative IC50 data for the target compound are available for the four targets engaged by the morpholino analog, indicating a differentiated pharmacological space.

Target selectivity HTS fingerprinting Chemogenomics

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity

The dimethylsulfamoyl group reduces molecular weight by 70 Da and XLogP3 by 0.5 log units compared to the morpholino-sulfonyl analog [1]. This shifts the target compound closer to the center of Lipinski rule-of-five space (MW 427.5 vs. 497.6; XLogP3 3.4 vs. 3.9) and reduces the hydrogen bond acceptor count from 8 to 7 [2]. A simpler benzothiazole analog (CAS 313529-28-1) is even smaller (MW 311.4) but lacks the benzofuran moiety essential for scaffold-level molecular recognition .

Drug-likeness Permeability Solubility

Synthetic Tractability and Commercial Availability Advantage

The dimethylsulfamoyl group is introduced via dimethylamine sulfonylation of the benzamide precursor, a single-step transformation employing inexpensive reagents (dimethylamine, sulfonyl chloride) [1]. In contrast, the 2,6-dimethylmorpholino-sulfonyl moiety requires the use of 2,6-dimethylmorpholine, a cyclic secondary amine with higher cost and lower commercial availability. Both compounds are listed by multiple specialty chemical vendors at >95% purity; however, the target compound benefits from a simpler synthetic route that facilitates scale-up and cost-effective procurement for screening campaigns .

Synthetic chemistry Procurement Lead optimization

Class-Level Structural Differentiation from Benzothiazole-Only Analogs

Replacement of the benzofuran moiety with a benzothiazole (as in CAS 313529-28-1, N-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide) results in a fundamentally different heterocyclic core: benzofuran is electron-rich and oxygen-containing, while benzothiazole contains sulfur and nitrogen . This alters the electrostatic surface potential, ring aromaticity, and H-bonding capability of the scaffold. The benzofuran-bearing target compound has been explicitly claimed in thiazolylbenzofuran patent families (US 5,296,495; EP 1,170,009) as leukotriene/SRS-A antagonists, whereas benzothiazole analogs are not covered by these composition-of-matter claims [1].

Scaffold diversity Structure–activity relationship Chemotype classification

Recommended Application Scenarios for N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Based on Quantitative Evidence


Yeast Chronological Lifespan Screening and Aging Research

The compound was scored Active in the PubChem yeast chronological lifespan extension screen (AID 775) [1], distinguishing it from the morpholino analog which has no reported anti-aging activity. Researchers investigating small-molecule modulators of replicative or chronological aging in Saccharomyces cerevisiae should prioritize this compound as a validated hit, with follow-up dose–response confirmation recommended.

Chemogenomic Selectivity Profiling and Target Deconvolution

With 762 PubChem bioassay data points available—including confirmed inactivity against S1P3, PPARγ, Ras-family GTPases (Rac, Rab7, Ras, Rab2, Cdc42), and 14-3-3/Bad interaction inhibitors [1]—this compound serves as a powerful chemogenomic probe for selectivity profiling. Its clean HTS profile enables its use as a negative control in assays targeting the above pathways while acting as a positive hit in orthogonal screens.

Leukotriene/SRS-A Antagonist Lead Optimization

The thiazolylbenzofuran scaffold is the subject of composition-of-matter patents (US 5,296,495; EP 1,170,009) as leukotriene and SRS-A antagonists [2]. The dimethylsulfamoyl variant, with its favorable MW (427.5) and XLogP3 (3.4) [3] within Lipinski space, is an attractive starting point for medicinal chemistry campaigns targeting allergic and inflammatory indications, particularly where reduced lipophilicity is desired relative to bulkier sulfonamide analogs.

Cost-Efficient Analog Library Synthesis and SAR Exploration

The simpler dimethylsulfamoyl group installation, using commodity dimethylamine reagents versus the more expensive 2,6-dimethylmorpholine required for the closest analog [4], makes this compound the preferred choice for synthesizing focused libraries. Medicinal chemistry groups exploring sulfonamide SAR around the benzofuran–thiazole core can achieve faster iteration and lower per-compound cost by prioritizing the dimethylsulfamoyl chemotype.

Quote Request

Request a Quote for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.